molecular formula C4H3N5O6 B8335940 1-Methyl-2,4,5-trinitroimidazole CAS No. 19183-20-1

1-Methyl-2,4,5-trinitroimidazole

Cat. No.: B8335940
CAS No.: 19183-20-1
M. Wt: 217.10 g/mol
InChI Key: MNYFLTUIJHCVIQ-UHFFFAOYSA-N
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Description

1-Methyl-2,4,5-trinitroimidazole is a useful research compound. Its molecular formula is C4H3N5O6 and its molecular weight is 217.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

19183-20-1

Molecular Formula

C4H3N5O6

Molecular Weight

217.10 g/mol

IUPAC Name

1-methyl-2,4,5-trinitroimidazole

InChI

InChI=1S/C4H3N5O6/c1-6-3(8(12)13)2(7(10)11)5-4(6)9(14)15/h1H3

InChI Key

MNYFLTUIJHCVIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of potassium salt of trinitroimidazole (100 mg, 0.41 mmol) and dimethylsulfate (1.0 g, excess) was heated in a preheated oil bath at 80° C. for about 2 h. The reaction mixture was diluted with water (50 mL) and extracted with ether (3×25 mL). The combined organic layer was washed with water (3×25 mL), brine (1×25 mL) and dried (Na2SO4). The solvent was evaporated under reduced pressure and the pale yellow syrupy residue thus obtained was purified via Si-gel column chromatography (eluent: 10% ethyl acetate-hexane). The pure product (64 mg, 71%) was obtained as a pale yellow solid. m.p: 84-85° C.; DSC: 84.81° C. (5° C./min); 1H NMR (Acetone-d6): 4.37 ppm; 13C NMR (Acetone-d6): 37.64, 133.46 (t), 136.05 (br) and 139.97 (t).
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100 mg
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1 g
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50 mL
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Yield
71%

Synthesis routes and methods II

Procedure details

Nitration of 1-methyl-2,4-dinitroimidazole with nitric acid and sulfuric acid Fuming nitric acid (4.0 ml, excess, d. 1.544 g/ml) was added to 1-methyl-2,4-dinitroimidazole (0.40 g, 2.33 mmol) at room temperature, following by sulfuric acid (2.0 ml, fuming 30% SO3) with stirring. The reaction temperature was then brought to 105° C. within 25 minutes and kept the temperature for further 2.0 hours. The reaction mixture was poured onto ice and the product was extracted with methylene chloride (3×20 ml). The combined organic phase was washed with water (15 ml), 10% aq. NaHCO3 (15 ml), and water (15 ml) and dried over Na2SO4. Evaporation of the solvent gave 1-methyl-2,4,5-trinitroimidazole as white solid, 110 mg (21%). 1H NMR (400 MHz, acetone-d6) δ 4.37. 13C NMR (100 MHz, acetone-d6) δ 139.9, 136.1, 133.4, 37.7.
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[Compound]
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sulfuric acid Fuming nitric acid
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4 mL
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0.4 g
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2 mL
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Synthesis routes and methods III

Procedure details

Nitronium tetrafluoroborate (NO2BF4, 5.0 g, 37.6 mmol) was added to the solid of 1-methyl-2,4-dinitroimidazole (4.0 g, 23.3 mmol) at room temperature. Then the reaction temperature was brought to 105° C. within 15 minutes. At that temperature, all solids melted. The reaction mixture was then stirred at that temperature for 1.5 hrs, then cooled to room temperature and diluted with methylene chloride before being poured onto ice/water. The product was extracted with methylene chloride (3×60 ml). The combined organic phase was washed successively with water (50 ml), 10% aq. NaHCO3 (30 ml), and water (50 ml) and dried over Na2SO4. The solvent was removed in vacuo and the residue was recrystallized with ethanol to give 3.72 g (74%) of 1-methyl-2,4,5-trinitroimidazole as pale yellow crystals, mp=84.0-85.0° C. (literature, mp=82° C.). The structure of the compound was confirmed by NMR spectroscopy.
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5 g
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4 g
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